Fissinolide

Description

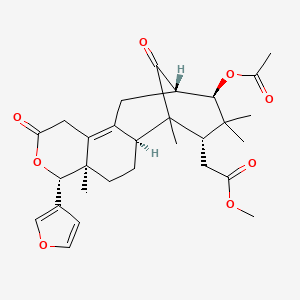

Structure

2D Structure

3D Structure

Properties

CAS No. |

1915-69-1 |

|---|---|

Molecular Formula |

C29H36O8 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |

InChI |

InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |

InChI Key |

YOTCKRFNSMJTGD-ZFZOQYKTSA-N |

SMILES |

CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |

Canonical SMILES |

CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |

Synonyms |

fissinolide |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Fissinolide

Botanical Sources of Fissinolide

This compound has been identified in several genera within the Meliaceae family, a large plant family known for producing a rich diversity of secondary metabolites. wikipedia.orgscielo.br The compound is typically isolated from the seeds, fruits, or bark of these plants. Key botanical sources include species from the genera Cedrela, Guarea, Xylocarpus, and Swietenia.

Cedrela species: this compound has been isolated from Cedrela fissilis. scielo.brscielo.br This species, commonly known as "cedro," is a significant source of timber in South America. scielo.br

Guarea genus: The Guarea genus is a major source of this compound. It has been identified in the seeds of Guarea trichilioides (also known as Guarea guidona) and in Guarea thompsonii. mdpi.comird.fritto.intresearchgate.net The genus Guarea is widely distributed across the Americas and Africa and is known for producing a wide array of limonoids. mdpi.com

Xylocarpus species: Found in mangrove ecosystems, species of the Xylocarpus genus are another notable source. This compound has been isolated from the seeds of Xylocarpus moluccensis and the stem bark of Xylocarpus granatum. nih.govresearchgate.net

Swietenia species: The well-known mahogany genus, Swietenia, also produces this compound. The compound has been successfully isolated from the fruits and seeds of Swietenia macrophylla and Swietenia mahagoni. researchgate.netnih.govresearchgate.net

The following table summarizes the primary botanical sources of this compound.

Table 1: Botanical Sources of this compound| Genus | Species | Plant Part | Reference |

|---|---|---|---|

| Cedrela | Cedrela fissilis | Fruits, Seeds, Roots | scielo.brscielo.brresearchgate.net |

| Guarea | Guarea trichilioides (G. guidona) | Seeds | mdpi.comird.fr |

| Guarea | Guarea thompsonii | Seed | itto.int |

| Xylocarpus | Xylocarpus moluccensis | Seeds | nih.gov |

| Xylocarpus | Xylocarpus granatum | Not specified in search results | rsc.org |

| Swietenia | Swietenia macrophylla | Fruit | researchgate.netnih.gov |

| Swietenia | Swietenia mahagoni | Fruit | researchgate.netresearchgate.net |

Modern Extraction Techniques for this compound from Biomass

The extraction of this compound from plant biomass involves separating the compound from the complex matrix of the plant material. While traditional methods like maceration and Soxhlet extraction have been used, modern techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times. mdpi.comiipseries.org These advanced methods are crucial for obtaining a crude extract enriched with limonoids before purification.

Soxhlet Extraction: A classical and continuous extraction method where the plant material is repeatedly washed with a fresh solvent (such as chloroform (B151607) or hexane), which is vaporized and condensed. ird.frfrontiersin.org This technique, while thorough, can be time-consuming and may degrade thermally sensitive compounds.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. frontiersin.org The collapse of these bubbles near the plant cell walls generates shear forces that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent. frontiersin.org UAE is noted for its simple operation and lower processing temperatures. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant cells. mdpi.comiipseries.org This creates a buildup of pressure that ruptures the cell walls, facilitating the release of target compounds. The primary advantages of MAE are its high speed and efficiency. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, maintaining the liquid state above the solvent's normal boiling point. These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power, leading to a more efficient and faster extraction process. mdpi.com

Advanced Chromatographic and Separation Techniques for this compound Purification

Following extraction, the crude extract contains a mixture of various compounds. The purification of this compound to isolate it from other structurally similar limonoids and phytochemicals requires sophisticated separation techniques. Chromatography is the cornerstone of this purification process. researchgate.net

Column Chromatography (CC): This is the most fundamental and widely used chromatographic technique for the large-scale separation of natural products. longdom.org The crude extract is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. ird.frresearchgate.net A solvent or a gradient of solvents (mobile phase) is then passed through the column, and compounds are separated based on their differential adsorption to the stationary phase. longdom.org For this compound isolation, fractions are often collected and monitored by Thin-Layer Chromatography (TLC). ird.fr

Sephadex LH-20 Column Chromatography: This is a specific type of size-exclusion chromatography often used for purifying natural products. The stationary phase is a modified dextran (B179266) gel that separates compounds based on their molecular size and polarity. It has been successfully employed in the isolation of this compound from Swietenia macrophylla. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to force the solvent through a column with very fine particles, providing superior separation compared to standard column chromatography. chromtech.com Preparative HPLC can be used in the final purification stages to obtain highly pure this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC): An advancement on HPLC, UHPLC uses columns with even smaller particle sizes (typically under 2 µm). chromtech.com This results in significantly faster separations and higher resolution, making it a powerful tool for analyzing complex mixtures of limonoids. chromtech.com

The following table summarizes the chromatographic techniques used in the purification of this compound.

Table 2: Chromatographic and Separation Techniques for this compound| Technique | Stationary Phase/Column Type | Principle of Separation | Reference |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Adsorption | ird.frresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel F-254 | Monitoring fractions and assessing purity | ird.fr |

| Size-Exclusion Chromatography | Sephadex LH-20 | Molecular size and polarity | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., C18) | High-resolution separation based on polarity | chromtech.commdpi.com |

Chemodiversity and Distributional Patterns of this compound in Meliaceae Family

The Meliaceae family is renowned for its chemical diversity, particularly its production of limonoids. scielo.br Limonoids are a class of tetranortriterpenoids that exhibit a wide range of biological activities. scielo.br this compound belongs to the mexicanolide (B239390) group of limonoids, which are characterized by a specific structural skeleton.

The distribution of this compound is confined to the Meliaceae family, which has a pantropical distribution. wikipedia.orgresearchgate.net Within this family, this compound is not ubiquitous but appears in specific genera, as detailed in section 2.1. Its presence is often alongside other structurally related mexicanolides and different classes of limonoids. For example, in Swietenia macrophylla, this compound is isolated along with other limonoids such as swietenine, khayasin T, and proceranolide (B162993). researchgate.netnih.gov Similarly, in Xylocarpus moluccensis, it co-occurs with mexicanolide and various xyloccensins. nih.gov

The co-occurrence of these diverse limonoids within a single plant highlights the complex biosynthetic pathways active in the Meliaceae family. The chemical profile of a plant, including the presence and relative abundance of compounds like this compound, can vary based on the species, geographical origin, and even the specific plant part being analyzed. This chemodiversity is a key feature of the Meliaceae family and is a subject of ongoing phytochemical research. scielo.brmdpi.com

Biosynthetic Pathways and Biogenetic Elucidation of Fissinolide

Proposed Biosynthetic Origins of Fissinolide as a Limonoid Precursor

Limonoids, also known as tetranortriterpenoids, are derived from a tetracyclic triterpenoid (B12794562) precursor, typically euphol (B7945317) or tirucallol. gla.ac.uk The biosynthesis is understood to proceed through the acetate-mevalonate pathway. mdpi.com This initial precursor undergoes a series of oxidative processes and skeletal rearrangements. A key step in the formation of limonoids is the loss of four carbon atoms from the side chain, leading to the characteristic furan (B31954) ring. mdpi.com The resulting 4,4,8-trimethyl-17-furanylsteroid skeleton is considered the precursor to the diverse array of limonoid structures. mdpi.com

This compound itself is considered a likely biogenetic precursor for other complex limonoids. rsc.orgrsc.org Specifically, it is proposed to be an intermediate in the formation of various mexicanolide-type limonoids. rsc.orgrsc.org This hypothesis is supported by the co-occurrence of this compound with these related compounds in various plant species, particularly within the Meliaceae family. mdpi.comgla.ac.uk The structural features of this compound make it a plausible starting point for further enzymatic modifications that lead to more complex structures.

Enzymatic Transformations and Intermediates in this compound Biogenesis

The biogenesis of this compound from its triterpenoid precursor involves a cascade of enzymatic reactions. While the precise enzymatic machinery is not fully elucidated, the proposed transformations include a series of oxidations and rearrangements. A key proposed intermediate in the broader limonoid biosynthetic pathway is a compound with an apo-euphol (or apo-tirucallol) skeleton, which is formed through a skeletal rearrangement involving a methyl group migration. gla.ac.uk

Further enzymatic steps would involve the oxidative degradation of the side chain to form the furan ring, a hallmark of limonoids. The formation of the specific structural features of this compound, a mexicanolide-type limonoid, likely involves further enzymatic hydroxylations and cyclizations. The complexity and high degree of oxygenation in this compound's structure point to the involvement of a suite of specialized enzymes, likely including cytochrome P450 monooxygenases and various transferases.

Biogenetic Relationship of this compound to Other Mexicanolide-Type Limonoids (e.g., Swietemicrolides, Mexicanolide)

This compound is considered a key intermediate in the biosynthesis of other mexicanolide-type limonoids. For instance, it is proposed as a direct precursor to swietemicrolides A and B, which feature a 1,8-hemiacetal system, and swietemicrolides C and D, which possess a grandifotane scaffold. rsc.orgrsc.org The proposed biosynthetic pathway suggests that hydroxylation at specific carbons of the this compound structure, followed by cyclization and other modifications, leads to the formation of these more complex limonoids. rsc.org This proposed pathway helps to explain the structural diversity observed within the mexicanolide (B239390) class and provides a logical framework for understanding their biogenetic connections. rsc.org

The relationship between this compound and other mexicanolides is supported by their frequent co-isolation from the same plant sources, such as species from the genera Swietenia and Cedrela. mdpi.comresearchgate.net The structural similarities and the logical progression of chemical transformations from this compound to other mexicanolides provide strong circumstantial evidence for their biogenetic relationship.

| Precursor/Intermediate | Resulting Limonoid(s) | Key Transformation |

| This compound | Swietemicrolide A & B | Formation of a 1,8-hemiacetal system rsc.orgrsc.org |

| This compound | Swietemicrolide C & D | Formation of a grandifotane scaffold rsc.orgrsc.org |

In Vivo and In Vitro Studies on this compound Biosynthesis

Direct experimental evidence for the complete biosynthetic pathway of this compound from in vivo and in vitro studies is limited. However, broader studies on limonoid biosynthesis provide foundational knowledge. Isotope labeling studies, for example, have been used to trace the incorporation of precursors like mevalonate (B85504) into limonoid structures, confirming their terpenoid origin. gla.ac.uk

While specific in vitro studies detailing the enzymatic conversion of a direct precursor into this compound are not extensively reported in the reviewed literature, the general principles of cell-free biosynthesis using crude cell extracts are being developed. nih.gov Such systems, often utilizing genetically modified organisms like Saccharomyces cerevisiae, offer a promising avenue for future research to elucidate the specific enzymes and intermediates in the this compound biosynthetic pathway. nih.gov In vitro testing has been crucial in determining the biological activities of this compound and related compounds, such as its activity against Plasmodium falciparum and Leishmania major. researchgate.netresearchgate.netitto.int These bioassays, while not directly investigating biosynthesis, underscore the importance of understanding how these complex molecules are produced in nature. researchgate.net

Chemical Synthesis and Advanced Derivatization Strategies of Fissinolide

Total Synthesis Approaches to Fissinolide and Related Limonoid Scaffolds

The total synthesis of limonoids is a formidable challenge due to their dense and varied carbocyclic skeletons, numerous stereocenters, and extensive oxidation. Consequently, relatively few total syntheses have been reported for this class of natural products. researchgate.net Chemists have devised various strategies, often characterized by their ingenuity and efficiency, to assemble these complex structures.

Successful approaches to related limonoid scaffolds, such as the mexicanolides, have employed convergent strategies. For instance, the first enantioselective total synthesis of mexicanolide (B239390), khayasin, and proceranolide (B162993) was achieved through a biomimetically inspired approach that utilized a ketal-Claisen rearrangement as a key step. researchgate.net This strategy also featured a cascade reaction facilitated by ultrasonication, highlighting a move towards more environmentally friendly and atom-economical methods. researchgate.net Another notable total synthesis, that of (±)-limonin, the flagship congener of the limonoid class, further underscores the complexity of this family of molecules. bc.edu

More recent strategies have focused on divergent approaches to access multiple limonoid architectures from a common intermediate. The total synthesis of (±)-andirolide N was accomplished via (±)-8α-hydroxycarapin, demonstrating how a late-stage acid-mediated reorganization of the carbocyclic skeleton can furnish the unique tetrahydrofuran (B95107) moiety of the target molecule. pitt.edu Similarly, a convergent and divergent route has been developed to access three classes of ring C-seco limonoids (nimbin-type, salannin-type, and nimbolinin-type), which are structurally related. chemrxiv.org Key transformations in this approach include a catalytic asymmetric Diels-Alder reaction to establish the A-ring stereochemistry and a diastereoselective Pd-catalyzed reductive Heck reaction. chemrxiv.org This work also featured a biomimetic skeletal rearrangement to interconvert between different limonoid types. chemrxiv.org

Semi-Synthesis and Analogue Derivatization of this compound for Academic Studies

Natural products like this compound serve as excellent starting points for the design and synthesis of novel analogues through a process known as semi-synthesis. researchgate.net This approach leverages the readily available, complex core of the natural product, allowing chemists to introduce various functional groups to create derivatives. researchgate.net The goal of semi-synthesis is often to generate libraries of new analogues with distinct properties from the parent compound, which can be used to probe biological mechanisms or enhance pharmacological properties. researchgate.netnih.gov

The modification of natural products through semi-synthesis can significantly improve features such as physicochemical properties, pharmacokinetics, and pharmacodynamics. researchgate.net While specific semi-synthetic studies focused exclusively on this compound are not extensively documented in leading journals, the principles are widely applied to other complex natural products like paclitaxel (B517696) and cyclosporin (B1163) A. nih.govnih.gov For academic studies, this compound derivatives would be invaluable. By systematically altering functionalities—such as the furan (B31954) ring, lactones, or various oxygenated positions—researchers can conduct structure-activity relationship (SAR) studies. These studies are crucial for identifying the specific parts of the molecule responsible for its biological activity and for developing new molecular probes to study cellular processes. thieme.de

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The pursuit of complex natural products like this compound has historically been a powerful engine for the discovery of new synthetic reactions and strategies. nih.gov The unique structural motifs and dense stereochemical arrays within the this compound scaffold present significant challenges that often cannot be addressed with existing chemical methods, thus compelling chemists to innovate. nih.gov

The synthesis of highly substituted, oxygen-rich carbocycles, a hallmark of the limonoid family, demands the development of new methodologies for ring construction, C-H functionalization, and oxidative cyclizations. For example, the need to forge the intricate bicyclo[3.3.1]nonane core found in many limonoids has led to the exploration of novel cascade reactions and rearrangement strategies. researchgate.netpitt.edu Furthermore, the assembly of the characteristic furan and lactone rings appended to the core structure requires highly selective and mild reaction conditions. The challenges associated with synthesizing the limonoid alkaloids, which feature a pyridine (B92270) substructure, have spurred the development of late-stage pyridine synthesis methods. nih.gov The structural complexity of these natural products provides a platform for testing the limits of current synthetic technologies and serves as an inspiration for the development of the next generation of chemical tools. thieme.de

Regioselective and Stereoselective Control in this compound Synthesis

The concepts of regioselectivity and stereoselectivity are central to the synthesis of any complex molecule, and they are of paramount importance in the case of this compound. masterorganicchemistry.com Regioselectivity is the preferential formation of one structural isomer over another, while stereoselectivity is the preferential formation of one stereoisomer over others. egrassbcollege.ac.innumberanalytics.com

This compound possesses a large number of stereogenic centers. The successful total synthesis of this compound, therefore, hinges on the precise control of the relative and absolute configuration of each of these centers. A failure to control stereochemistry would result in a mixture of diastereomers, which are often difficult to separate and may possess different biological activities. Synthetic strategies must address several stereochemical issues, including simple diastereoselectivity (the relative configuration of newly created stereocenters) and diastereofacial selectivity (the selective addition of a reagent to one face of a molecule). egrassbcollege.ac.inchemistrydocs.com

Chemists employ a variety of techniques to achieve this control. Substrate-controlled methods leverage the existing stereocenters in a molecule to direct the approach of reagents. masterorganicchemistry.com Reagent-controlled methods use chiral catalysts or auxiliaries to induce stereoselectivity. For instance, enzymatic reactions are well-known for their high degree of regio- and stereoselectivity. mdpi.com In the context of limonoid synthesis, specific examples include the use of asymmetric Diels-Alder reactions to set key stereocenters in the A-ring and diastereoselective Heck reactions to form crucial carbon-carbon bonds. chemrxiv.org Ultimately, achieving a viable synthesis of a molecule as complex as this compound requires a deep understanding and masterful application of the principles that govern regioselective and stereoselective transformations. chemistrydocs.com

Structural Elucidation Methodologies and Stereochemical Investigations of Fissinolide

Application of Advanced Spectroscopic Techniques for Fissinolide Structure Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental in piecing together the carbon-hydrogen framework of this compound. jchps.comosti.gov

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between neighboring protons, directly attached protons and carbons, and long-range proton-carbon couplings, respectively. jchps.com This data is crucial for assembling the intricate ring system and assigning the positions of various functional groups.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound by measuring its exact mass-to-charge ratio. sci-hub.se Fragmentation patterns observed in the mass spectrum offer additional clues about the structural components of the molecule. solubilityofthings.comsolubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of key functional groups present in the this compound structure, such as carbonyls (C=O) from esters and ketones, and hydroxyl (O-H) groups, by detecting their characteristic vibrational frequencies. jchps.compnrjournal.com

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Structural Inference |

|---|---|---|

| HR-ESI-MS | [M+Na]⁺ ion peak at m/z 535.2305 | Molecular formula C₂₉H₃₆O₈Na rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to 29 carbons | Confirms the carbon count of the molecular formula |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for furan (B31954) ring, acetate (B1210297), and various methine and methylene (B1212753) groups | Identifies key structural motifs researchgate.net |

| IR (KBr) | Bands for ester carbonyls, ketone, and furan ring | Presence of ester and ketone functional groups and a furan moiety |

Chiroptical Properties and Absolute Stereochemistry Determination of this compound

While spectroscopic techniques define the connectivity of atoms, chiroptical methods are essential for determining the absolute stereochemistry of chiral centers within the molecule. wikipedia.org this compound possesses multiple stereocenters, making its three-dimensional structure complex.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light. mgcub.ac.innih.govlibretexts.org These properties are exquisitely sensitive to the spatial arrangement of atoms in a chiral molecule. wikipedia.org The experimental CD spectrum of this compound, when compared with spectra of related compounds of known stereochemistry or with theoretically calculated spectra, allows for the assignment of the absolute configuration of its stereocenters. sciforum.net The specific rotation of this compound has been reported as [α]²⁵D -109.9 (c 0.14, MeOH). rsc.org

The Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, provides crucial information for determining the stereochemistry of chromophores and their surrounding chiral environment within the this compound structure.

Table 2: Chiroptical Data for this compound

| Chiroptical Property | Observed Value/Feature | Significance |

|---|---|---|

| Specific Rotation [α]D | -109.9° (c 0.14, in Methanol) rsc.org | Indicates the overall chirality and provides a value for sample identification. |

| Circular Dichroism (CD) | Specific Cotton effects | Used to determine the absolute configuration of stereocenters by comparing experimental and theoretical spectra. sciforum.net |

Challenges and Revisions in this compound Structural Assignments

The structural elucidation of complex natural products like this compound is not always straightforward. In some instances, initial structural assignments may be later revised as more definitive data becomes available. While the core structure of this compound as a member of the tetranortriterpenoid family is well-established, the broader class of limonoids, to which this compound belongs, has seen structural revisions for other members. rsc.orgresearchgate.net For example, the structure of helvolic acid was revised based on new evidence. rsc.org Such revisions often arise from re-interpretation of complex NMR data or through total synthesis, which can definitively confirm or refute a proposed structure. For this compound itself, its initial structural assignment has served as a reference for other related compounds. rsc.org

Spectroscopic Analysis of this compound Metabolites and Degradation Products

The study of this compound's metabolites and degradation products is crucial for understanding its metabolic fate and stability. Spectroscopic techniques are paramount in identifying the structural changes that occur during these processes. sci-hub.seresearchgate.net

When this compound undergoes metabolic transformation or degradation, the resulting products are typically isolated and analyzed using the same suite of spectroscopic tools employed for the parent compound. sci-hub.se

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is particularly useful for separating complex mixtures of metabolites and obtaining their molecular weights and fragmentation data, which helps in proposing structural modifications. biomedpharmajournal.org

NMR Spectroscopy: Detailed NMR analysis of isolated metabolites allows for the precise localization of structural changes, such as the addition of hydroxyl groups, cleavage of ester bonds, or modification of the furan ring. nih.gov

Comparing the spectroscopic data of the metabolites or degradation products with that of the parent this compound allows for a definitive characterization of the structural modifications. sci-hub.se

Table 3: Hypothetical Spectroscopic Changes in a this compound Metabolite

| Type of Transformation | Expected Change in MS | Expected Change in NMR | Expected Change in IR |

|---|---|---|---|

| Hydroxylation | Increase in molecular weight by 16 Da | Appearance of a new O-H proton signal and downfield shift of adjacent protons | Appearance of a broad O-H stretching band |

| Deacetylation | Decrease in molecular weight by 42 Da | Disappearance of the acetate methyl signal | Disappearance of the ester carbonyl band and appearance of an O-H band |

| Furan Ring Opening | Increase in molecular weight (e.g., by addition of H₂O) | Disappearance of characteristic furan proton signals and appearance of new signals for the resulting functional groups | Changes in the fingerprint region and potential appearance of new carbonyl or hydroxyl bands |

Structure Activity Relationship Sar Studies of Fissinolide and Its Analogues

Systematic Elucidation of Structural Determinants for Biological Efficacy

Fissinolide belongs to the mexicanolide (B239390) subgroup of limonoids, which are highly oxygenated and modified triterpenoids. The fundamental mexicanolide scaffold is a primary determinant of its biological activity. This complex, polycyclic structure provides a rigid framework upon which various functional groups are displayed in a specific three-dimensional orientation, facilitating interactions with biological targets.

Impact of Functional Group Modifications on this compound's Bioactivity Spectrum

The specific functional groups attached to the this compound core and their positions are pivotal in modulating its biological activity. wikipedia.orgnih.gov Even minor modifications can lead to significant changes in potency and efficacy.

A key example is the comparison between this compound and its naturally occurring analogue, 2,6-dihydroxythis compound. nih.gov this compound shows noteworthy in vitro activity against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania major. Current time information in Bangalore, IN.ethnopharmacologia.org However, the introduction of two hydroxyl groups at the C-2 and C-6 positions to form 2,6-dihydroxythis compound results in a significant reduction of this antiprotozoal activity. nih.govethnopharmacologia.org This suggests that these positions are sensitive to modification and that the introduction of polar hydroxyl groups may hinder the interaction with the molecular target or adversely affect the molecule's ability to cross cell membranes.

Further SAR insights can be gleaned from comparing this compound to other related mexicanolides. For instance, the limonoid grandifotane A has been reported to be several times more active against Plasmodium falciparum than this compound. researchgate.net Analysis of their respective structures indicates that differences in substitution patterns, such as the presence and nature of ester groups, can dramatically influence antiplasmodial potency. The furan (B31954) ring, a characteristic feature of many limonoids attached at C-17, is also a critical determinant of bioactivity. Modifications or rearrangements of this furan ring in other limonoids have been shown to alter their biological profiles, highlighting its importance in target binding. researchgate.net

| Compound | Modification | Reported Activity | Reference |

|---|---|---|---|

| This compound | Parent Compound | Active against P. falciparum and L. major | Current time information in Bangalore, IN. |

| 2,6-dihydroxythis compound | Addition of OH groups at C-2 and C-6 | Slightly active/moderately active against the same protozoans | nih.govCurrent time information in Bangalore, IN.ethnopharmacologia.org |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a crucial factor governing its interaction with biological targets. The rigid, polycyclic nature of the mexicanolide skeleton restricts conformational flexibility, meaning the spatial arrangement of its functional groups is largely fixed. This pre-organized structure is critical for presenting the correct pharmacophore for binding to a receptor or enzyme active site.

The specific stereochemistry at various chiral centers within the this compound molecule dictates the precise orientation of substituents. This orientation is critical for ligand-target interactions, which are highly sensitive to steric factors. rsc.orgnih.gov An incorrect conformation or stereoisomer may fail to bind effectively to the target protein. Therefore, the defined conformational state of this compound directly influences its biological efficacy by ensuring that the key binding groups are positioned optimally for interaction. nih.gov

Computational and Predictive Models for this compound SAR

Computational chemistry offers powerful tools to investigate and predict the SAR of complex molecules like this compound. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable. slideshare.netwikipedia.org

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For limonoids, QSAR models can be developed to predict the bioactivity of new analogues based on physicochemical descriptors such as steric, electronic, and lipophilic properties. researchgate.netresearchgate.net These models help to identify which structural features are most influential, thereby guiding the rational design of more potent derivatives. While specific QSAR models for this compound are not widely published, the methodology has been applied to the broader limonoid class to understand their insecticidal and other activities. researchgate.net

Molecular docking is another computational technique used to predict the preferred binding mode of a ligand to a target protein of known three-dimensional structure. nih.govijariie.com By simulating the interaction between this compound or its analogues and a potential biological target (e.g., a parasitic enzyme), docking can provide insights into the binding affinity and the specific interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the complex. fums.ac.ir This information is invaluable for understanding the molecular basis of activity and for designing modifications to enhance binding and, consequently, biological effect. nih.govfrontiersin.orgsioc-journal.cnnih.govrsc.org

Theoretical and Computational Investigations of Fissinolide

Molecular Docking and Dynamics Simulations of Fissinolide with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods provide insights into binding affinities, interaction modes, and the stability of the resulting complex, which are crucial for understanding the compound's mechanism of action.

Molecular Docking Studies:

Research has shown that this compound exhibits antiprotozoal activity, particularly against Leishmania species. nih.gov In silico molecular docking studies have been employed to investigate the binding of limonoids to various protein targets within the Leishmania parasite. mdpi.comaspbs.com While specific, detailed docking studies focusing exclusively on this compound are not extensively published, broader studies on antiparasitic terpenoids have included this compound in their analyses. These studies often calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein's active site. For instance, in a large-scale in silico screening of terpenoids against a panel of twelve Leishmania protein targets, this compound's binding affinity was calculated for each target. mdpi.comaspbs.com

The following table summarizes the calculated binding affinities of this compound against various Leishmania protein targets, as reported in a comparative in silico study. Lower binding energy values suggest a more favorable interaction.

| Leishmania Protein Target | Predicted Binding Affinity (kcal/mol) |

| Arginase | -89.4 |

| Cathepsin B | -112.8 |

| Cysteine Synthase | -93.5 |

| Dihydroorotate Dehydrogenase | -80.4 |

| Fructose-biphosphate Aldolase | -99.0 |

| Glycerol-3-phosphate Dehydrogenase | -121.6 |

| Glyoxalase II | -99.6 |

| N-myristoyltransferase | -85.5 |

| Nicotinamidase | -94.3 |

| Oligopeptidase B | -110.6 |

| Phosphomannomutase | -88.8 |

| Uridine diphosphate-glucose pyrophosphorylase | -97.1 |

This data is derived from a broad in silico screening and serves as a predictive guide for potential interactions. mdpi.comaspbs.com

Molecular Dynamics Simulations:

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations can predict a molecule's three-dimensional structure, electron distribution, and chemical reactivity, providing a fundamental understanding of its behavior at the atomic level.

Currently, there is a lack of published research applying quantum chemical methods to specifically analyze the electronic structure and reactivity of this compound. However, such calculations are routinely performed for other natural products to determine a range of properties. nih.gov For this compound, these calculations could yield valuable data, including:

Optimized Geometry: The most stable three-dimensional conformation of the molecule.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

Although specific data for this compound is not available, the table below illustrates the types of electronic properties that could be determined through quantum chemical calculations.

| Property | Description | Potential Insight for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identification of the most reactive sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identification of the most reactive sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Understanding its solubility and ability to cross biological membranes. |

| Molecular Electrostatic Potential | 3D visualization of the charge distribution. | Predicting sites for non-covalent interactions with biological targets. |

In Silico Approaches for this compound Biosynthetic Pathway Modeling

The biosynthesis of complex natural products like limonoids involves a series of intricate enzymatic reactions. In silico modeling can help to elucidate these pathways by predicting the structures of intermediate compounds and the functions of the enzymes involved. nih.gov

The biosynthesis of limonoids is understood to start from the cyclization of 2,3-oxidosqualene. rsc.org However, the specific enzymatic steps leading to the unique structural features of this compound have not been fully elucidated through computational modeling. In silico approaches that could be applied to model this compound's biosynthesis include:

Homology Modeling: Building 3D models of the biosynthetic enzymes (e.g., cytochrome P450s, transferases) based on the known structures of similar enzymes.

Molecular Docking: Docking precursor molecules into the active sites of these modeled enzymes to predict their potential transformations.

Quantum Mechanics/Molecular Mechanics (QM/MM): Simulating the enzymatic reaction itself to understand the mechanism and energetics of each biosynthetic step.

While a complete in silico model of this compound's biosynthesis is not yet available, research on the biosynthesis of other limonoids, such as azadirachtin (B1665905), has successfully used computational methods to identify and characterize key enzymes like oxidosqualene cyclases and cytochrome P450s. rsc.org These studies provide a roadmap for future computational investigations into the formation of this compound.

Cheminformatics Analysis of this compound within Limonoid Chemical Space

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, helping to understand their diversity and predict their properties. Analyzing this compound within the chemical space of all known limonoids can reveal its structural uniqueness and predict its drug-likeness. frontiersin.org

A cheminformatics analysis of this compound would typically involve calculating various molecular descriptors and comparing them to a large library of other limonoids. Key aspects of this analysis include:

Physicochemical Properties and Drug-Likeness: Calculating properties such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

Chemical Space Visualization: Using dimensionality reduction techniques like Principal Component Analysis (PCA) to create a 2D or 3D map of the limonoid chemical space. This would visually position this compound relative to other limonoids based on its structural features, highlighting its novelty.

While a dedicated cheminformatics study placing this compound in the context of the broader limonoid chemical space has not been published, analyses of large natural product databases have been conducted. frontiersin.org The table below presents a hypothetical comparison of this compound's predicted physicochemical properties against the typical ranges for orally bioavailable drugs.

| Physicochemical Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

| Molecular Weight (MW) | ~486.5 g/mol | ≤ 500 g/mol |

| LogP (Octanol-water partition coefficient) | ~2.5 - 3.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 8 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~107 Ų | < 140 Ų |

Predicted values are estimations based on the chemical structure of this compound and may vary depending on the calculation method.

This analysis suggests that this compound generally falls within the parameters for drug-like molecules, making it an interesting candidate for further investigation.

Future Research Trajectories and Academic Applications of Fissinolide

Exploration of Undiscovered Fissinolide-Type Limonoids from Diverse Natural Sources

The Meliaceae plant family, comprising approximately 1,400 species, is a well-established treasure trove of structurally diverse limonoids. ukri.orgmdpi.com These compounds, including this compound, are part of the plants' sophisticated chemical defense systems. mdpi.comresearchgate.net this compound itself has been identified in species such as Cedrela fissilis and Khaya grandifoliola. gla.ac.ukresearchgate.net The vastness of the Meliaceae family, however, suggests that numerous other this compound-type limonoids await discovery.

Future research will likely focus on bioprospecting within unexplored genera of the Meliaceae and related families like Rutaceae. ukri.orgjic.ac.uk Recent studies have already shown that this compound can be a biosynthetic precursor to other complex limonoids, such as the swietemicrolides found in Swietenia macrophylla, which further underscores the potential for discovering novel derivatives. nih.govrsc.org Systematic phytochemical screening of these plants, guided by chemotaxonomy and metabolomics, could unveil a new generation of these compounds. Identifying these new molecules will not only expand our understanding of limonoid chemical diversity but also provide new candidates for biological activity screening.

Table 1: Selected this compound-Type Limonoids and Their Natural Sources This interactive table summarizes known natural sources for this compound and related compounds.

| Compound Name | Plant Source | Plant Family | Reference |

|---|---|---|---|

| This compound | Cedrela fissilis | Meliaceae | gla.ac.ukresearchgate.net |

| This compound | Khaya grandifoliola | Meliaceae | gla.ac.uk |

| Swietemicrolide A | Swietenia macrophylla | Meliaceae | nih.govrsc.org |

| Swietemicrolide B | Swietenia macrophylla | Meliaceae | nih.govrsc.org |

| Swietemicrolide C | Swietenia macrophylla | Meliaceae | nih.govrsc.org |

Development of Advanced Analytical Techniques for Trace Analysis of this compound

The detection and quantification of this compound and its analogs in complex biological matrices, such as plant extracts, present a significant analytical challenge. These compounds often occur at trace levels (parts per million or lower), necessitating highly sensitive and selective analytical methods. oup.com Future research will need to focus on refining and developing techniques capable of such precise measurements.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS-MS) stands out as a powerful tool. This combination provides excellent separation of structurally similar limonoids and highly sensitive detection. nih.gov Other advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) may also be adapted for the analysis of volatile derivatives of this compound. globalsciencebooks.info The development of validated, high-throughput analytical methods is crucial for several applications, including the quality control of herbal products, metabolomic studies of limonoid-producing plants, and pharmacokinetic studies. Furthermore, creating new methods will be essential for monitoring the output of engineered biological systems designed for this compound production.

Table 2: Potential Analytical Techniques for this compound Trace Analysis This interactive table outlines advanced analytical methods and their specific advantages for studying this compound.

| Analytical Technique | Abbreviation | Key Advantages for this compound Analysis |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Excellent for separating complex mixtures of non-volatile compounds like limonoids. |

| Tandem Mass Spectrometry | MS-MS | Provides high sensitivity and structural information, enabling confident identification and quantification at trace levels. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for analyzing volatile derivatives; provides complementary structural data. |

Biotechnological Approaches for Enhanced this compound Production in Engineered Systems

One promising avenue is the use of plant cell or hairy root cultures. jst.go.jp For example, eliciting cultures of Cedrela or Khaya species with specific signaling molecules could stimulate the overproduction of desired limonoids. An even more advanced approach involves metabolic engineering, where the biosynthetic pathway of this compound is reconstructed in a microbial host, such as yeast or bacteria. jic.ac.ukpnas.org Recent breakthroughs in identifying the initial enzymes in the limonoid biosynthetic pathway, which produce the precursor melianol, are a critical first step toward this goal. jic.ac.ukpnas.org Successfully engineering these heterologous hosts would enable sustainable, large-scale production of this compound, independent of plant harvesting.

Table 3: Biotechnological Platforms for this compound Production This interactive table compares different engineered systems for producing complex natural products like this compound.

| Engineered System | Description | Potential Advantages |

|---|---|---|

| Plant Cell Culture | Growing undifferentiated plant cells in liquid media. | Production in a controlled environment; potential for pathway elicitation. |

| Hairy Root Culture | Genetically transformed, rapidly growing root cultures. | High growth rate and genetic stability; often produce high levels of secondary metabolites. |

| Metabolic Engineering (Microbial) | Transferring the entire biosynthetic pathway into a microorganism like Saccharomyces cerevisiae (yeast). | Rapid growth, scalability, and potential for high yields; simplifies purification. |

This compound as a Scaffold for the Synthesis of Novel Research Probes

The complex and rigid three-dimensional structure of this compound makes it an excellent chemical scaffold. researchgate.netexaly.com In chemical biology, a scaffold is a core molecular structure upon which new functional groups can be added to create novel molecules with specific properties. Future applications will likely see chemists using this compound as a starting point for the semi-synthesis of new research probes.

For instance, by strategically modifying the functional groups on the this compound skeleton, scientists could create activity-based probes (ABPs). These probes could be used to identify the specific cellular proteins that this compound interacts with to exert its biological effects. Similarly, fluorescent tags could be attached to create imaging probes to visualize the compound's distribution within cells or tissues. One study has already demonstrated that other limonoids can inhibit specific cellular transport mechanisms, and this compound was used as a non-active control, highlighting its potential utility in such comparative studies. nih.gov This line of research could transform this compound from a mere natural product isolate into a sophisticated tool for dissecting complex biological pathways. uhsp.eduresearchgate.net

Role of this compound in Understanding Plant Chemical Ecology and Defense Mechanisms

This compound is a secondary metabolite, a class of compounds that mediate a plant's interactions with its environment. mdpi.comresearchgate.net Its known biological activities provide direct insight into its ecological role as a component of plant defense. uhsp.edu this compound isolated from Khaya grandifoliola seeds has demonstrated molluscicidal properties and antifeedant activity against the larvae of the Mexican bean beetle (Epilachna varivestis). researchgate.net This suggests the compound helps protect the plant's reproductive tissues from herbivores.

Future research could further explore the full spectrum of this compound's ecological functions. Investigating its effects on a wider range of herbivores, pathogens, and even competing plants could reveal additional roles. mdpi.comresearchgate.net For example, studies on Cedrela fissilis have examined the plant's physiological responses to environmental stressors like flooding and heavy metal contamination, and future work could investigate how the production of defensive limonoids like this compound is affected under these conditions. scielo.brsisef.org Understanding these chemical interactions is fundamental to the field of chemical ecology and can inform the development of natural product-based strategies for crop protection. mdpi.com

Table 4: Known and Potential Ecological Roles of this compound This interactive table summarizes the functions of this compound in plant defense and its observed biological effects.

| Ecological Role | Biological Activity | Target Organism(s) | Reference |

|---|---|---|---|

| Anti-herbivory | Antifeedant | Epilachna varivestis (Mexican bean beetle) | researchgate.net |

| Anti-herbivory | Insecticidal | General insect pests | globalsciencebooks.info |

| Defense against Molluscs | Molluscicidal | Snails/Slugs | researchgate.net |

| Allelopathy (Potential) | Growth inhibition | Competing plants | researchgate.net |

Q & A

Q. What are the key physicochemical properties of Fissinolide that influence its pharmacological activity?

- Methodological Answer : To determine physicochemical properties (e.g., solubility, stability, logP), employ spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC for purity analysis). Validate results against computational models (e.g., molecular docking for logP predictions). Ensure reproducibility by adhering to standardized protocols for temperature, pH, and solvent systems .

- Example Data Table:

| Property | Method Used | Conditions | Result |

|---|---|---|---|

| Solubility | HPLC | pH 7.4, 25°C | 2.3 mg/mL |

| LogP | Shake-flask | Octanol-water system | 1.8 ± 0.1 |

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in cellular models?

- Methodological Answer : Use a hypothesis-driven approach:

Define independent variables (e.g., this compound concentration) and dependent variables (e.g., apoptosis markers).

Include control groups (vehicle-only and positive controls).

Validate findings with orthogonal assays (e.g., Western blot for protein expression and flow cytometry for cell viability).

Reference PICOT framework (Population: cell line; Intervention: this compound; Comparison: untreated cells; Outcome: apoptosis rate; Time: 24–72 hours) to structure the research question .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.

- Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address variability.

- Report confidence intervals and p-values to assess significance. For high-throughput data, consider machine learning algorithms (e.g., random forests) to identify confounding variables .

Q. How can researchers optimize this compound synthesis to improve yield while maintaining stereochemical integrity?

- Methodological Answer :

- Employ factorial design experiments to test variables (catalyst type, temperature, solvent).

- Use chiral HPLC or X-ray crystallography to verify stereochemistry.

- Optimize reaction kinetics via time-course studies and thermodynamic profiling. Validate scalability using microreactor systems for continuous flow synthesis .

- Example Optimization Table:

| Variable | Level Tested | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Pd/C) | 5% vs. 10% | 78 → 92 | 95 → 98 |

| Temperature | 60°C vs. 80°C | 65 → 88 | 90 → 96 |

Q. How should researchers address contradictions in reported efficacy data of this compound across different in vivo models?

- Methodological Answer :

Conduct a systematic review to identify confounding factors (e.g., species-specific metabolism, dosing regimens).

Replicate studies under harmonized conditions (e.g., standardized animal diets, identical this compound batches).

Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate variables.

Publish negative results to reduce publication bias .

Methodological Best Practices

- Data Presentation :

- Use tables to summarize key parameters (e.g., IC₅₀ values, assay conditions) and figures for trend visualization (e.g., dose-response curves). Ensure self-explanatory captions and avoid redundancy with text .

- Literature Review :

- Ethical Compliance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.